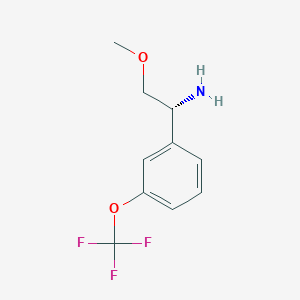
(R)-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine is a chiral amine compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethoxy group, makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine typically involves the use of transaminases for chiral selective transamination. This method is environmentally friendly and economically attractive. The reaction conditions often include the use of dimethylsulfoxide as a co-solvent, with optimal enzyme and substrate loading, temperature, and pH to achieve high conversion rates and yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar enzymatic processes, scaled up to meet production demands. The use of immobilized whole-cell biocatalysts with transaminase activity can be optimized for large-scale synthesis, ensuring high enantioselectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy or trifluoromethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine
- (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine
- 1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine hydrochloride
Uniqueness
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both methoxy and trifluoromethoxy groups.
Eigenschaften
Molekularformel |
C10H12F3NO2 |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
(1R)-2-methoxy-1-[3-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO2/c1-15-6-9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-5,9H,6,14H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
RJBRTBNTQLCNFE-VIFPVBQESA-N |
Isomerische SMILES |
COC[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N |
Kanonische SMILES |
COCC(C1=CC(=CC=C1)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


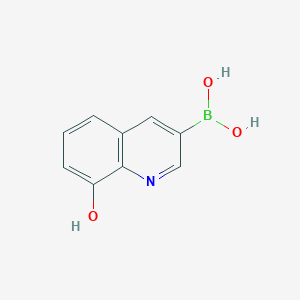
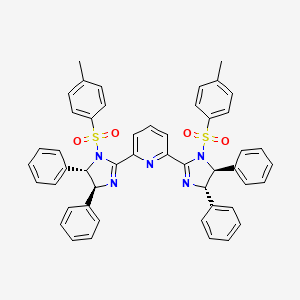
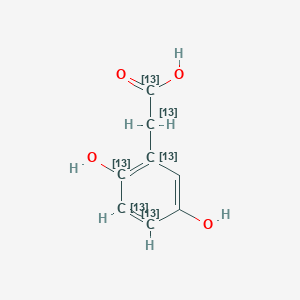
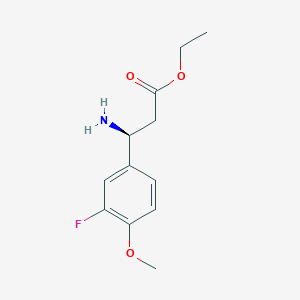
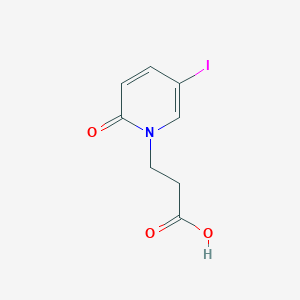

![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)

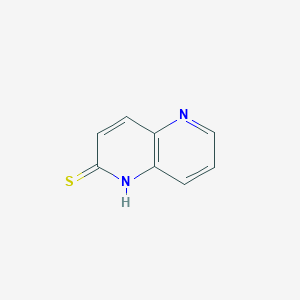
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B12956806.png)

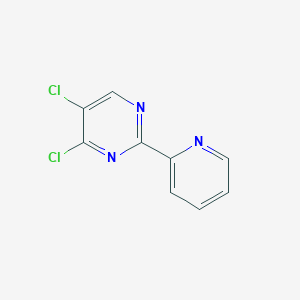
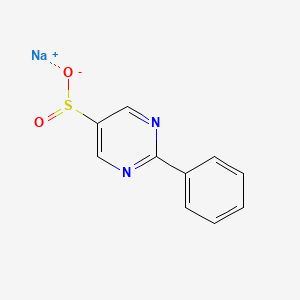
![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)
